2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline
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Overview
Description
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is a complex organic compound with the molecular formula C26H14F4N2 It is known for its unique structure, which includes multiple fluorophenyl groups and a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a series of substitution reactions, often using fluorobenzene derivatives.
Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline involves its interaction with specific molecular targets. The fluorophenyl groups and quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-fluorophenyl)quinoxaline: Similar structure but lacks the ethynyl group.
6-(4-Fluorophenyl)ethynyl-2,3-diphenylquinoxaline: Similar but with different substitution patterns.
Uniqueness
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is unique due to its combination of fluorophenyl and ethynyl groups, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647375-50-6 |
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Molecular Formula |
C28H15F3N2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2,3-bis(4-fluorophenyl)-6-[2-(4-fluorophenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C28H15F3N2/c29-22-10-3-18(4-11-22)1-2-19-5-16-25-26(17-19)33-28(21-8-14-24(31)15-9-21)27(32-25)20-6-12-23(30)13-7-20/h3-17H |
InChI Key |
ARHDEHPOHQVLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)F |
Origin of Product |
United States |
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